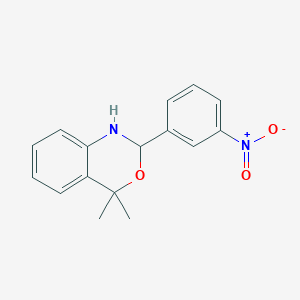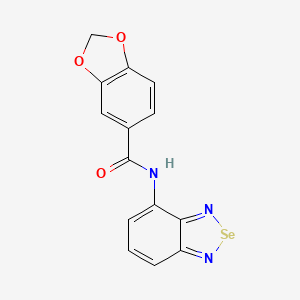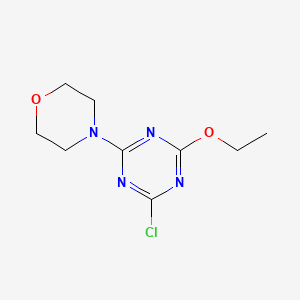![molecular formula C21H20N2O2 B15005708 (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15005708.png)
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one is a complex organic compound with a unique structure that combines elements of pyrazino and isoquinolin frameworks
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazino[2,1-a]isoquinolin core, followed by the introduction of the 4-methylphenyl and oxoethylidene groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
- (3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Uniqueness
The uniqueness of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one lies in its specific substitution pattern and the resulting electronic and steric effects
Propriétés
Formule moléculaire |
C21H20N2O2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C21H20N2O2/c1-14-6-8-16(9-7-14)20(24)12-18-21(25)23-11-10-15-4-2-3-5-17(15)19(23)13-22-18/h2-9,12,19,22H,10-11,13H2,1H3/b18-12+ |
Clé InChI |
KDZSISMXFGYTHQ-LDADJPATSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N3CCC4=CC=CC=C4C3CN2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)N3CCC4=CC=CC=C4C3CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B15005628.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15005633.png)
![3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B15005634.png)

![3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B15005648.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15005658.png)
![3-Chloro-2,4-dimethyl-12-thia-1,5,6a,11-tetraaza-indeno[2,1-a]fluorene](/img/structure/B15005665.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B15005667.png)
![2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B15005675.png)

![1-(4-fluorophenyl)-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005690.png)
![2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15005695.png)


